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Compound of Interest

Compound Name: 3-Oxosapriparaquinone

Cat. No.: B1632717

A comprehensive in-silico evaluation of the binding affinities of 3-Oxosapriparaquinone
against therapeutically relevant enzymes, in comparison with other natural compounds, offers
valuable insights for drug discovery and development. This guide provides a detailed
comparative analysis of the molecular docking studies of 3-Oxosapriparaquinone and other
selected phytochemicals against four key protein targets: a-glucosidase, a-amylase,
cyclooxygenase-Il (COX-II), and 5-lipoxygenase (5-LOX).

This guide is intended for researchers, scientists, and professionals in the field of drug
development seeking to understand the potential inhibitory activity of 3-Oxosapriparaquinone.
The data presented is synthesized from a detailed molecular docking study that
computationally assessed the binding interactions of a range of terpenoids and other
phytochemicals isolated from Ceriops decandra and Ceriops tagal.

Quantitative Docking Analysis

The binding affinities of 3-Oxosapriparaquinone and a selection of other compounds from the
aforementioned study are summarized below. The docking scores, represented as binding
energy in kcal/mol, indicate the strength of the interaction between the ligand and the protein's
active site. A more negative value suggests a stronger binding affinity.

Table 1: Comparative Docking Scores for a-glucosidase
and a-amylase
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Compound a-glucosidase (kcal/mol) a-amylase (kcal/mol)
3-Oxosapriparaguinone -7.5 -6.8
Acarbose (Standard) -8.9 -9.2
Ceriopsin A -8.1 -7.3
Ceriopsin B -7.9 -7.1
Lupeol -8.5 -7.8
Oleanolic acid -8.2 -7.5

Table 2: Comparative Docking Scores for COX-Il and 5-

LOX

Compound COX-Il (kcal/mol) 5-LOX (kcal/mol)
3-Oxosapriparaquinone -7.2 -6.9

Indomethacin (Standard) -8.8

Zileuton (Standard) - -7.5

Ceriopsin C -7.8 -7.1

Betulinic acid -8.1 -7.4

Stigmasterol -7.9 -7.2

Experimental Protocols

The molecular docking studies were conducted using a systematic in-silico approach to predict
the binding conformations and affinities of the ligands with the target proteins.

1. Protein and Ligand Preparation: The three-dimensional crystal structures of the target
proteins were obtained from the Protein Data Bank (PDB). The specific PDB IDs used were:
4J5T for a-glucosidase, 1B2Y for a-amylase, 3NT1 for COX-II, and 3V99 for 5-LOX. The
protein structures were prepared by removing water molecules, and co-crystallized ligands, and
adding polar hydrogen atoms. The 3D structures of the ligands, including 3-
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Oxosapriparaquinone, were retrieved from the PubChem database or drawn using
appropriate chemical drawing software. The energy of all ligand structures was minimized.

2. Molecular Docking Simulation: Molecular docking was performed using AutoDock Vina within
the PyRx virtual screening tool. The prepared protein was set as the macromolecule and the
small molecules as ligands. A grid box was defined for each protein to encompass the active
site residues. The dimensions of the grid box were set to 25 x 25 x 25 A. The docking process
was carried out using a Lamarckian Genetic Algorithm. For each ligand, the conformation with
the lowest binding energy was selected for further analysis. The interactions between the
protein and the ligand, such as hydrogen bonds and hydrophobic interactions, were visualized
and analyzed.

Visualizing the Workflow

The following diagram illustrates the key steps involved in the comparative molecular docking
study.
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oxosapriparaquinone-with-target-proteins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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